1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This compound features a benzimidazole core with a naphthalen-1-ylmethyl and a 2-methylallyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with naphthalen-1-ylmethyl ketone under acidic conditions to form the benzimidazole core. The 2-methylallyl group can then be introduced through an alkylation reaction using 2-methylallyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzimidazole core or the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: Development of pharmaceutical agents targeting specific diseases or conditions.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would depend on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the naphthalen-1-ylmethyl and 2-methylallyl groups may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylallyl)-2-(phenylmethyl)-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-(benzyl)-1H-benzo[d]imidazole
- 1-(2-methylallyl)-2-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole may exhibit unique properties due to the specific positioning of the naphthalen-1-ylmethyl group. This structural feature could influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable subject for further research and development.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-16(2)15-24-21-13-6-5-12-20(21)23-22(24)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,1,14-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVRGWPRFPYWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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